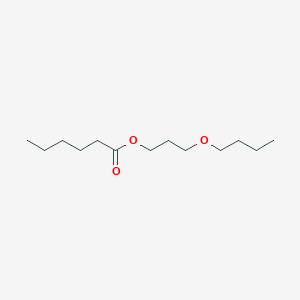
3-Butoxypropyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butoxypropyl hexanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is formed by the reaction of hexanoic acid with 3-butoxypropanol. It is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Butoxypropyl hexanoate is synthesized through an esterification reaction between hexanoic acid and 3-butoxypropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:
Hexanoic acid+3-Butoxypropanol→3-Butoxypropyl hexanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated under reflux to drive the reaction to completion. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butoxypropyl hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to hexanoic acid and 3-butoxypropanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed
Hydrolysis: Hexanoic acid and 3-butoxypropanol.
Transesterification: A different ester and alcohol.
Reduction: Hexanol and 3-butoxypropanol.
Wissenschaftliche Forschungsanwendungen
3-Butoxypropyl hexanoate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential use in biochemical assays and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Used in the formulation of fragrances, flavorings, and as a plasticizer in polymer production.
Wirkmechanismus
The mechanism of action of 3-butoxypropyl hexanoate involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for esterases, enzymes that catalyze the hydrolysis of esters. The hydrolysis of this compound results in the formation of hexanoic acid and 3-butoxypropanol, which can further participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
3-Butoxypropyl hexanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Butyl propionate: Used in the formulation of perfumes and as a solvent.
Uniqueness
This compound is unique due to its specific combination of hexanoic acid and 3-butoxypropanol, which imparts distinct chemical properties and applications. Its ability to form stable emulsions makes it valuable in various industrial applications.
Eigenschaften
CAS-Nummer |
143462-39-9 |
|---|---|
Molekularformel |
C13H26O3 |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
3-butoxypropyl hexanoate |
InChI |
InChI=1S/C13H26O3/c1-3-5-7-9-13(14)16-12-8-11-15-10-6-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
VGEHGDPOPHRODU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OCCCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


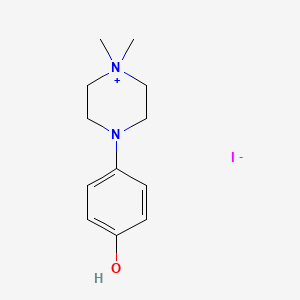
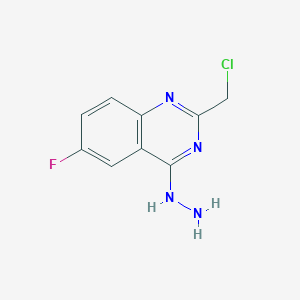

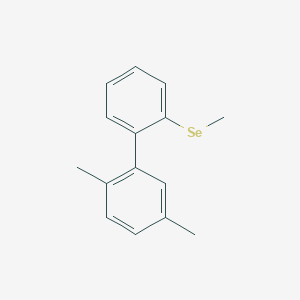
![4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B12554598.png)
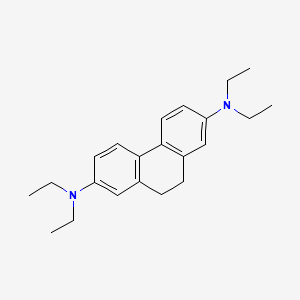

![2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]-](/img/structure/B12554603.png)
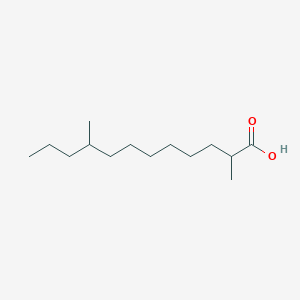
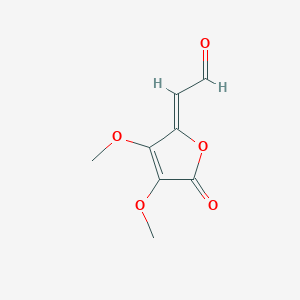
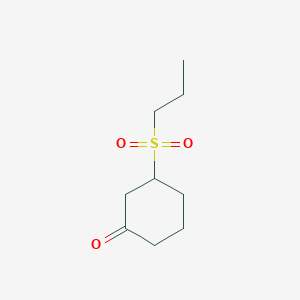
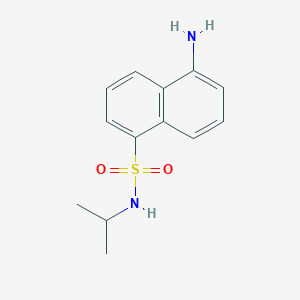

![1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12554636.png)
